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2-(4-Benzylmorpholin-2-yl)ethanamine

Cat. No.: B179096
CAS No.: 112914-08-6
M. Wt: 220.31 g/mol
InChI Key: ZWNMRNMIZKFLBZ-UHFFFAOYSA-N
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Description

Significance of Morpholine (B109124) and Ethanamine Motifs in Chemical Biology and Drug Discovery

Similarly, the ethanamine (or ethylamine) motif is a fundamental structural unit in a vast number of biologically active compounds, including hormones, neurotransmitters, and synthetic drugs. wikipedia.orgnih.gov Ethanamine itself is a primary aliphatic amine and serves as a crucial building block in organic synthesis. nih.gov The phenethylamine (B48288) backbone, a related structure, is famously present in neurotransmitters like norepinephrine, which play a critical role in regulating physiological processes. wikipedia.org The basic nitrogen of the ethanamine side chain can participate in crucial ionic interactions with biological targets such as receptors and enzymes, making it a key feature for molecular recognition.

Historical Context of Morpholine and Ethanamine Derivative Exploration in Academic Synthesis

The exploration of morpholine derivatives in academic synthesis has a rich history. Morpholine itself is typically synthesized through methods like the dehydration of diethanolamine (B148213) or the reaction of ethylene (B1197577) oxide with ammonia (B1221849). libretexts.orgmdpi.com Historically, its derivatives have been widely used in various industrial applications, including as corrosion inhibitors and in the rubber industry. acs.org In the realm of academic and pharmaceutical research, synthetic chemists have long utilized the reactivity of the secondary amine within the morpholine ring to create vast libraries of derivatives. wikipedia.org These synthetic efforts have been driven by the quest for new compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.

The synthesis of ethanamine and its derivatives has been a cornerstone of organic chemistry for over a century. wikipedia.orglibretexts.org Early methods involved the reaction of haloethanes with ammonia, while more modern and efficient industrial processes include the reaction of ethanol (B145695) and ammonia over an oxide catalyst. wikipedia.orgnih.gov In academic laboratories, a variety of methods have been developed for the synthesis of primary amines like ethanamine, including the reduction of nitriles and amides. libretexts.org The historical exploration of ethanamine derivatives has been central to the development of many classes of pharmaceuticals, with extensive research into their synthesis and biological activities.

Rationale for Focused Research on 2-(4-Benzylmorpholin-2-yl)ethanamine as a Scaffold

The focused interest in this compound as a research scaffold stems from the synergistic potential of its three core components. The combination of the drug-like morpholine ring, the biologically ubiquitous ethanamine side chain, and the lipophilic benzyl (B1604629) group creates a molecule with a unique three-dimensional structure and a diverse set of chemical properties.

The benzyl group, attached to the morpholine nitrogen, introduces a significant lipophilic character, which can be crucial for penetrating biological membranes and for engaging in hydrophobic interactions with target proteins. The ethanamine side chain provides a primary amine, a key functional group for forming ionic bonds and hydrogen bonds, which are fundamental to molecular recognition and binding affinity. The chiral center at the 2-position of the morpholine ring introduces stereochemical complexity, allowing for the potential development of stereoselective interactions with biological targets.

Researchers hypothesize that by using this compound as a starting point, it is possible to synthesize a diverse library of more complex molecules. The primary amine of the ethanamine moiety serves as a convenient handle for further chemical modifications, allowing for the attachment of various functional groups to explore structure-activity relationships (SAR). This makes the compound a versatile building block for creating new chemical entities with potential applications in various areas of drug discovery, particularly in targeting the central nervous system and other biological systems where morpholine- and ethanamine-containing compounds have shown promise. mspsss.org.uaresearchgate.net

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 112914-08-6
Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
Boiling Point (Predicted) 327.9±22.0 °C
Density (Predicted) 1.058±0.06 g/cm³
pKa (Predicted) 9.90±0.10
Canonical SMILES C1COC(CN1CC2=CC=CC=C2)CCN

Data sourced from various chemical suppliers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O B179096 2-(4-Benzylmorpholin-2-yl)ethanamine CAS No. 112914-08-6

Properties

IUPAC Name

2-(4-benzylmorpholin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-7-6-13-11-15(8-9-16-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNMRNMIZKFLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Benzylmorpholin 2 Yl Ethanamine and Analogues

Established Reaction Pathways for the Morpholine (B109124) Core Formation

The formation of the morpholine ring is a fundamental step in the synthesis of this class of compounds. Various strategies have been developed to construct this key heterocyclic scaffold, often starting from readily available acyclic precursors.

Cyclization Strategies in Morpholine Ring Construction

The construction of the morpholine heterocycle can be achieved through several reliable cyclization strategies. A common and straightforward approach involves the intramolecular cyclization of N-substituted diethanolamine (B148213) derivatives. Another powerful method is the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride, which proceeds through a morpholinone intermediate that is subsequently reduced chemrxiv.org.

More advanced techniques include palladium-catalyzed carboamination reactions, which can form the morpholine ring in a stereocontrolled manner from substituted ethanolamine derivatives and aryl or alkenyl bromides nih.gove3s-conferences.org. This method is particularly valuable for producing cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols nih.gove3s-conferences.org. Additionally, gold-catalyzed cyclization of N-propargylamino epoxides offers another modern route to functionalized morpholines under mild conditions scispace.com.

Cyclization StrategyDescriptionKey Features
Annulation of 1,2-Amino Alcohols Two-step process involving amide bond formation with a reagent like chloroacetyl chloride to form a morpholinone, followed by reduction.Common, versatile, but requires a reduction step chemrxiv.org.
Pd-catalyzed Carboamination Reaction between an ethanolamine derivative and an aryl/alkenyl bromide, catalyzed by palladium, to form the C-N and C-O bonds.Provides access to enantiopure substituted morpholines; stereocontrolled nih.gove3s-conferences.org.
Gold-catalyzed Cycloisomerization Involves the reaction of N-propargylamino epoxides with alcohols, proceeding through a ring-opening and 6-exo-cycloisomerization sequence.Occurs under mild conditions and tolerates various functional groups scispace.com.
Intramolecular Hydroalkoxylation Boron trifluoride etherate can mediate the intramolecular cyclization of nitrogen-tethered alkenes to form 1,4-oxazines (morpholines) organic-chemistry.org.Effective for forming various six-membered heterocycles organic-chemistry.org.

Role of Precursors (e.g., Benzylaminoethanol, Bromobutenoates) in Morpholine Synthesis

The choice of precursors is critical in directing the synthesis towards the desired substituted morpholine. For the synthesis of 4-benzylmorpholine derivatives, N-benzylaminoethanol is a key and logical starting material. One patented method describes a three-component coupling reaction involving an amino alcohol such as N-benzylaminoethanol, 4-fluorophenylboronic acid, and glyoxal to form a complex morpholine derivative, highlighting the utility of this precursor in convergent synthesis strategies google.com.

Another established route involves the reaction of vicinal amino alcohols with various electrophiles. For instance, reacting an N-substituted amino ethanol (B145695) with ethylene (B1197577) sulfate in the presence of a base provides a simple, high-yielding, and redox-neutral protocol for converting 1,2-amino alcohols directly into morpholines chemrxiv.orgorganic-chemistry.org. This method relies on a selective SN2 reaction between the amine and ethylene sulfate to achieve N-monoalkylation, followed by cyclization chemrxiv.orgorganic-chemistry.org.

Introduction of the Ethanamine Side Chain

Once the 4-benzylmorpholine core is established, the next phase of the synthesis involves the installation and functionalization of the C2 side chain to yield the target ethanamine derivative.

Elaboration of Morpholine Intermediates to Ethanamine Derivatives

The introduction of the ethanamine side chain typically begins with a morpholine intermediate functionalized at the C2 position. A common precursor is a 2-(hydroxymethyl)-4-benzylmorpholine. This alcohol can be converted into a better leaving group, such as a tosylate or a halide. Subsequent nucleophilic substitution with a cyanide source (e.g., sodium cyanide) would yield a nitrile intermediate, 2-(cyanomethyl)-4-benzylmorpholine.

Alternatively, a morpholine-2-carboxylic acid derivative can be used. This acid can be converted to an amide via standard coupling procedures. The resulting amide provides a versatile handle for further transformations. For example, reduction of the amide, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), would yield the desired 2-(4-benzylmorpholin-2-yl)ethanamine.

Amination Reactions in Side Chain Assembly

The final installation of the primary amine is a crucial step. The specific amination reaction depends on the nature of the intermediate from the elaboration step.

Reduction of Nitriles: If a nitrile intermediate, (4-benzylmorpholin-2-yl)acetonitrile, is prepared, it can be reduced to the primary amine. This transformation is commonly achieved through catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Raney Nickel or Palladium on carbon) or with chemical reducing agents like LiAlH₄.

Reductive Amination: An alternative pathway involves the oxidation of a 2-(hydroxymethyl)morpholine intermediate to the corresponding aldehyde, (4-benzylmorpholin-2-yl)carbaldehyde. This aldehyde can then undergo reductive amination. The reaction with ammonia (B1221849) would form an imine intermediate, which is then reduced in situ using a reducing agent such as sodium borohydride or sodium cyanoborohydride to afford the final ethanamine product humanjournals.com.

Stereoselective Synthesis of this compound Enantiomers

Achieving stereochemical control at the C2 position of the morpholine ring is essential for producing enantiomerically pure compounds. A practical and widely used approach for obtaining a single enantiomer of a related chiral 2-substituted-4-benzylmorpholine involves classical resolution semanticscholar.org.

In this strategy, the racemic morpholine intermediate is synthesized first. This racemic mixture is then treated with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. After separation, the desired diastereomer is treated with a base to liberate the single enantiomer of the morpholine intermediate in high enantiomeric purity semanticscholar.org. A reported synthesis for a key pharmaceutical intermediate, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone, successfully employed this resolution technique to isolate the S-morpholino stereocenter in a 35% yield semanticscholar.org. This resolved intermediate can then be carried forward through the subsequent steps of side-chain elaboration to produce the final, enantiomerically pure ethanamine derivative.

Chiral Resolution Techniques for Morpholine-Amide Intermediates

Chiral resolution is a common strategy for separating racemic mixtures into their constituent enantiomers. wikipedia.org For morpholine-amide intermediates, which are precursors to the final amine product, classical chemical resolution is a widely applied method. chiralpedia.com This technique involves reacting the racemic intermediate with an enantiomerically pure resolving agent to form a pair of diastereomeric derivatives, typically salts. wikipedia.orgchemeurope.com

These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.orgchiralpedia.com After separation, the desired diastereomer is treated to remove the resolving agent, yielding the enantiopure morpholine-amide intermediate. Common chiral resolving agents for amine-containing compounds include chiral acids like tartaric acid. chemeurope.com The primary disadvantage of this method is the theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture, although the undesired enantiomer can sometimes be racemized and recycled. wikipedia.org

Asymmetric Synthetic Approaches Utilizing Chiral Starting Materials (e.g., D-serine)

To circumvent the inherent 50% yield limitation of classical resolution, asymmetric synthesis provides a more direct route to a single enantiomer. This approach utilizes a "chiral pool" strategy, starting with a readily available and enantiomerically pure natural product. D-serine is an exemplary chiral starting material for synthesizing morpholine derivatives. tcgls.com

In such a synthesis, the stereocenter of D-serine is preserved and incorporated into the final morpholine ring structure. A published scalable asymmetric synthesis of a related compound, dihydrexidine, from D-serine highlights the key steps involved. tcgls.com The process typically involves protecting the functional groups of the amino acid, followed by a series of reactions to build the heterocyclic ring and introduce the necessary substituents, ensuring the desired stereochemistry is maintained throughout the synthetic sequence. tcgls.com

Biocatalytic Strategies for Enantiopure Amine Synthesis

Biocatalysis has emerged as a powerful and green alternative for producing enantiopure amines. mdpi.com Enzymes offer high selectivity and operate under mild conditions, reducing the environmental impact of chemical processes. chiralpedia.com Several classes of enzymes are particularly useful for chiral amine synthesis:

Transaminases (TAs) : These enzymes can synthesize chiral amines by transferring an amino group to a prochiral ketone.

Monoamine Oxidases (MAOs) : Engineered MAOs can be used in deracemization processes to selectively oxidize one enantiomer of an amine, which can then be reduced back to the racemate, eventually converting the entire mixture to the desired single enantiomer. semanticscholar.org

Imine Reductases (IREDs) : These enzymes catalyze the asymmetric reduction of prochiral imines to form chiral amines. mdpi.com

These biocatalytic methods can achieve very high yields and enantiomeric excesses, often approaching 100%. semanticscholar.org They represent a state-of-the-art approach for the efficient synthesis of valuable chiral building blocks like this compound for the pharmaceutical industry. mdpi.comsemanticscholar.org

Dynamic Kinetic Resolution in Morpholine Derivative Synthesis

Dynamic kinetic resolution (DKR) is an advanced technique that combines the principles of kinetic resolution with the in-situ racemization of the slower-reacting enantiomer. wikipedia.orgnih.gov This overcomes the 50% yield limit of traditional kinetic resolution, theoretically allowing for the complete conversion of a racemic starting material into a single, enantiopure product. wikipedia.orgbeilstein-journals.org

A successful DKR process requires a resolution catalyst (often an enzyme like a lipase) and a racemization catalyst that can interconvert the enantiomers of the starting material under the reaction conditions. nih.govbeilstein-journals.org The resolution catalyst must selectively react with one enantiomer much faster than the other, while the racemization of the unreacted enantiomer must be sufficiently rapid to continuously supply the reactive enantiomer. nih.govprinceton.edu This method has been effectively applied to the synthesis of various chiral amines and alcohols, and its principles are applicable to the production of enantiopure morpholine derivatives. wikipedia.orgnih.gov

Scalable Synthetic Processes and Industrial Relevance in Academic Research

The transition of a synthetic route from laboratory-scale to industrial production requires the development of scalable, efficient, and robust processes. Research in this area focuses on optimizing reaction conditions and developing safe and effective procedures for key chemical transformations.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical step in developing a scalable synthesis. This involves systematically varying parameters to maximize product yield and purity while minimizing costs and environmental impact. Key parameters for optimization include:

Catalyst Selection and Loading : Identifying the most active and selective catalyst and using the lowest possible amount to achieve the desired transformation.

Solvent Effects : Choosing a solvent that not only facilitates the reaction but is also safe, environmentally benign, and easily removable.

Temperature and Pressure : Fine-tuning these parameters can significantly influence reaction rates and selectivity.

Reagent Stoichiometry : Using the optimal ratio of reactants to avoid waste and the formation of byproducts.

The table below illustrates a hypothetical optimization study for a key coupling step in the synthesis of a morpholine analogue, demonstrating how systematic screening can lead to improved outcomes.

EntryCatalyst (mol%)LigandSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
1NiBr2•DME (20)Ligand AToluene807590
2NiCl2•DME (20)Ligand AToluene806889
3NiBr2•DME (20)Ligand BToluene808595
4NiBr2•DME (10)Ligand BToluene808295
5NiBr2•DME (10)Ligand BTHF607893
6NiBr2•DME (10)Ligand BToluene1009196

This table is a representative example of an optimization process based on common practices in synthetic chemistry.

Development of Efficient Diazotization Processes

Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is a fundamental transformation in organic synthesis. While not directly involved in the primary synthesis of this compound from its common precursors, efficient diazotization processes are crucial for the synthesis of various functionalized aromatic starting materials or for late-stage functionalization of related analogues.

Modern research into diazotization focuses on improving the safety and efficiency of the reaction. Traditional methods often use sodium nitrite with a strong acid, which can generate unstable and potentially explosive diazonium salts. Developments in this area include:

Use of alternative diazotizing agents : Reagents like isoamyl nitrite or other organic nitrites can offer milder reaction conditions and improved control.

Flow chemistry : Performing diazotization reactions in continuous flow microreactors significantly enhances safety by minimizing the volume of hazardous intermediates present at any given time. This also allows for precise control over reaction temperature and mixing, often leading to higher yields and purities.

These advancements ensure that the synthesis of complex molecules that may require such transformations can be performed in a more controlled, safe, and scalable manner.

Chemical Reactivity and Derivatization Strategies of 2 4 Benzylmorpholin 2 Yl Ethanamine

Functional Group Transformations on the Ethanamine Moiety

The ethanamine side chain of 2-(4-benzylmorpholin-2-yl)ethanamine provides a primary amine group that is a key site for various functional group transformations.

Acylation Reactions of the Amine Functionality

The primary amine of this compound can readily undergo acylation reactions with acylating agents like acyl chlorides or acid anhydrides to form corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The resulting N-acylated derivatives can exhibit altered biological activities and physicochemical properties compared to the parent amine. The acylation of similar amine functionalities is a well-established method for creating diverse chemical libraries. hacettepe.edu.tr

A general representation of the acylation reaction is shown below:

Acylation Reaction

Table 1: Examples of Acylation Reactions on Amines

Acylating AgentProductReaction ConditionsReference
Phenylacetyl chlorideN-(2-phenylethyl)acetamideTriethylamine hacettepe.edu.tr
Chloroacetyl chloride2-chloro-N-(2-phenylethyl)acetamideTriethylamine hacettepe.edu.tr

Alkylation Reactions of the Amine Functionality

The primary amine group of this compound can be alkylated using various alkylating agents, such as alkyl halides. chemenu.com This reaction introduces an alkyl group onto the nitrogen atom, leading to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants. Such modifications can significantly impact the molecule's steric and electronic properties.

The alkylation of amines can be represented as follows:

Alkylation Reaction

Table 2: Examples of Amine Alkylation Reactions

Alkylating AgentProduct ClassReaction ConditionsReference
Benzyl (B1604629) HalidesN-BenzylaminesBase (e.g., K2CO3), Solvent (e.g., DMF) researchgate.net

Modifications of the Morpholine (B109124) Ring and Benzyl Substituent

The morpholine ring and its N-benzyl substituent are also amenable to various chemical transformations.

N-Debenzylation of the Morpholine Nitrogen

The benzyl group on the morpholine nitrogen can be removed through catalytic hydrogenation. enamine.net This N-debenzylation reaction typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source, yielding the corresponding secondary amine. enamine.netorganic-chemistry.org This unmasks the morpholine nitrogen, allowing for subsequent derivatization at this position. Oxidative methods for N-debenzylation have also been reported for various N-benzyl heterocycles. researchgate.net

A typical N-debenzylation reaction is shown below:

N-Debenzylation Reaction

Table 3: Conditions for N-Debenzylation Reactions

CatalystHydrogen SourceConditionsReference
Pd/CH2 gasStandard hydrogenation conditions enamine.net
20% Pd(OH)2/CH2 gasAcetic acid, 60 °C nih.gov
Potassium tert-butoxide/DMSOOxygenRoom temperature researchgate.net

Derivatization at Other Positions of the Morpholine Ring

While the primary focus is often on the exocyclic amine and the N-benzyl group, modifications at other positions of the morpholine ring can also be envisioned. Such derivatizations would likely require more complex synthetic routes, potentially starting from different precursors to introduce substituents on the carbon atoms of the morpholine ring. The synthesis of various substituted morpholines is an active area of research, often involving multi-step sequences. enamine.netchemrxiv.org

Formation of Complex Hybrid Structures

This compound can serve as a scaffold for the construction of more complex hybrid molecules. By combining the derivatization strategies mentioned above, it is possible to link this morpholine-containing fragment to other chemical moieties, such as different heterocyclic systems or pharmacologically active groups. chemenu.comresearchgate.netbiosynth.comrsc.org The morpholine ring itself is a common feature in many bioactive compounds, valued for its ability to improve pharmacokinetic properties. nih.gov The synthesis of such hybrid structures often involves coupling reactions that join the derivatized this compound with another molecule of interest.

Conjugation with Heterocyclic Systems

One common strategy for forming heterocyclic systems from primary amines is through condensation reactions with dicarbonyl compounds or their equivalents. For instance, reaction with a 1,3-dicarbonyl compound can lead to the formation of pyrimidines or diazepines. Similarly, reaction with α-haloketones followed by cyclization is a known route to various nitrogen-containing heterocycles.

Furthermore, the primary amine can be used to introduce the entire 2-(4-benzylmorpholin-2-yl)ethyl moiety onto a pre-existing heterocyclic ring. This is often achieved through nucleophilic substitution reactions where the amine displaces a leaving group on the heterocycle. For example, the synthesis of 6-morpholinopurine has been reported through the reaction of 6-chloropurine (B14466) with morpholine, demonstrating the feasibility of such conjugations. e3s-conferences.org

Another illustrative example, although starting from morpholine itself, is the multi-step synthesis of 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol. researchgate.netresearchgate.net This synthesis involves the initial reaction of morpholine to form an intermediate which is then cyclized to create the triazole ring. researchgate.netresearchgate.net This highlights a pathway where the amine functionality can be elaborated to construct a new heterocyclic ring. A similar strategy could be envisioned for this compound, where the primary amine would be the starting point for building a variety of heterocyclic systems.

The following table outlines representative reactions for the conjugation of amines with heterocyclic precursors, which are applicable to this compound.

Reactant 1 (Amine)Reactant 2 (Heterocyclic Precursor)Resulting Heterocyclic SystemReaction TypeReference
Morpholine6-Chloropurine6-MorpholinopurineNucleophilic Aromatic Substitution e3s-conferences.org
Morpholin-N-ethyl acetohydrazideAmmonium thiocyanate1,2,4-TriazoleCyclization researchgate.netresearchgate.net

These examples underscore the potential of this compound to be readily incorporated into diverse heterocyclic structures, a key step in the development of new chemical entities with potential applications in various fields of chemical research.

Integration into Chemical Probes

A chemical probe is a molecule used to study and manipulate biological systems. The structural features of this compound, particularly the primary amine, make it a suitable candidate for integration into such probes. The amine group provides a convenient handle for covalent attachment to reporter groups, such as fluorophores, biotin, or other tags, which are essential for the detection and visualization of the probe's interactions.

The process of integrating this compound into a chemical probe would typically involve a reaction that forms a stable covalent bond between the primary amine of this compound and a reactive functional group on the reporter molecule. Common conjugation chemistries include the formation of amides, sulfonamides, or ureas. For example, reaction with a carboxylic acid derivative of a fluorophore (e.g., an activated ester or acyl chloride) would yield a fluorescently labeled version of the parent compound.

The general strategy for the integration of an amine-containing molecule into a chemical probe is depicted in the table below.

Amine-Containing MoleculeReporter Group with Reactive Functional GroupResulting ConjugateLinkage Type
R-NH₂Fluorophore-COOH (activated)R-NH-CO-FluorophoreAmide
R-NH₂Biotin-N-hydroxysuccinimide esterR-NH-CO-BiotinAmide
R-NH₂Isothiocyanate-labeled tagR-NH-CS-NH-TagThiourea

By attaching different reporter groups, a variety of chemical probes based on the this compound scaffold can be synthesized, each tailored for a specific application, such as fluorescence imaging, affinity purification, or target identification studies.

In Vitro Biological Activity and Mechanistic Investigations of 2 4 Benzylmorpholin 2 Yl Ethanamine and Analogues

Receptor and Enzyme Target Modulation

The structural scaffold of 2-(4-Benzylmorpholin-2-yl)ethanamine, featuring a substituted morpholine (B109124) ring, is a recurring motif in compounds designed to modulate the activity of various receptors and enzymes. The inherent properties of the morpholine ring, such as its ability to enhance solubility and participate in hydrogen bonding, contribute to the diverse biological activities observed in its derivatives. nih.gov

Dopamine (B1211576) Receptor Subtype Interactions

While direct studies on this compound's interaction with dopamine receptors are not prevalent, research on structurally related N-substituted phenylethylamines provides valuable insights. For instance, the synthesis and evaluation of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N,N-dialkyl derivatives have demonstrated significant affinity for dopamine D-1 and D-2 receptor subtypes. nih.govresearchgate.net

In these studies, the parent amine, a dopamine analogue, showed a slightly reduced affinity for both D-1 and D-2 receptors compared to dopamine itself. nih.govresearchgate.net However, substitution on the amino group with ethyl, n-propyl, and 2-phenylethyl groups led to a decrease in affinity for D-1 binding sites but a marked increase in efficacy at D-2 binding sites. nih.gov Notably, N-ethyl- and N-n-propyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamine emerged as highly potent and selective for D-2 receptors. nih.gov The introduction of a 2-phenylethyl group on the nitrogen atom was found to have the most significant effect, potentially due to increased lipophilicity or interaction with a complementary lipophilic pocket on the receptor. nih.gov

Antagonistic activity at D2 receptors is a key pharmacological feature of antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders. sigmaaldrich.com Furthermore, ligands for the D3 receptor have shown potential in mitigating the reinforcing behaviors associated with cocaine and in alleviating levodopa-induced dyskinesia in Parkinson's disease patients. sigmaaldrich.com The development of selective compounds for the D4 receptor is also being explored for conditions like attention-deficit hyperactivity disorder. sigmaaldrich.com

Calcium Sensing Receptor (CaSR) Modulation by Substituted Morpholines

The Calcium-Sensing Receptor (CaSR) is a G protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis. While direct modulation by this compound has not been reported, the broader family of molecules that interact with such receptors is of significant interest in conditions like autosomal dominant hypocalcemia (ADH). nih.gov This disorder can be caused by gain-of-function variants in the CASR gene, leading to enhanced calcium-dependent signaling. nih.gov Research into the signaling pathways of CaSR, including its coupling to G proteins like Gα11, provides a basis for understanding how external ligands could potentially modulate its activity. nih.gov

Kinase Inhibition

The morpholine moiety is a key structural feature in some kinase inhibitors. For example, the compound NVP-TAE226 (2-[5-Chloro-2-[2-methoxy-4-(4-morpholinyl)phenylamino]pyrimidin-4-ylamino]-N-methylbenzamide) is a known inhibitor of Focal Adhesion Kinase (FAK), a non-receptor kinase that is overexpressed in many tumors. nih.gov FAK's autophosphorylation at the Y397 site is a critical step in downstream signaling pathways that influence cell adhesion and migration. nih.gov The presence of the morpholine group in such inhibitors highlights its utility in the design of molecules targeting kinase activity. nih.gov

Antimicrobial Research Pathways

Substituted morpholines have been extensively investigated for their antimicrobial properties, demonstrating efficacy against a wide range of pathogenic bacteria and fungi.

Antibacterial Activity Against Pathogenic Microorganisms

Various studies have highlighted the antibacterial potential of morpholine derivatives against both Gram-positive and Gram-negative bacteria.

A series of novel 7-substituted 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids featuring a morpholine substituent were synthesized and evaluated for their antibacterial activity. nih.gov The 7-(2-(aminomethyl)morpholino) derivative, in particular, exhibited superior activity against Gram-positive bacteria compared to established quinolones like ciprofloxacin, norfloxacin (B1679917), and ofloxacin. nih.gov Its activity against Gram-negative bacteria was comparable to that of norfloxacin and ofloxacin. nih.gov

In another study, morpholine-derived benzenesulphonamides were synthesized and tested against Bacillus subtilis, Salmonella typhi, and Escherichia coli. chemsociety.org.ng The compounds, 4(-phenylsulonphonyl)morpholine and N-(4-(4-Methylbenzene-1-sulphonyl)morpholine), showed moderate activity against B. subtilis. chemsociety.org.ng

Furthermore, morpholine-modified ruthenium-based agents have demonstrated robust bactericidal activity against Staphylococcus aureus. nih.gov One of the most potent agents, Ru(II)-3, exhibited a minimum inhibitory concentration (MIC) of just 0.78 μg/mL and was capable of killing over 99% of S. aureus within two hours at this concentration. nih.gov

The following table summarizes the antibacterial activity of selected morpholine analogues:

Table 1: Antibacterial Activity of Selected Morpholine Analogues
Compound/Analogue Target Microorganism Activity/MIC Reference
7-(2-(aminomethyl)morpholino) quinolone Gram-positive bacteria Better than ciprofloxacin, norfloxacin, ofloxacin nih.gov
7-(2-(aminomethyl)morpholino) quinolone Gram-negative bacteria Equipotent with norfloxacin and ofloxacin nih.gov
4(-phenylsulonphonyl)morpholine Bacillus subtilis Moderately active chemsociety.org.ng
N-(4-(4-Methylbenzene-1-sulphonyl)morpholine) Bacillus subtilis Moderately active chemsociety.org.ng
N-(4-(4-Methylbenzene-1-sulphonyl)morpholine) Salmonella typhi Moderately active chemsociety.org.ng
Ru(II)-3 (morpholine-modified ruthenium complex) Staphylococcus aureus MIC: 0.78 μg/mL nih.gov

Antifungal Activity Against Fungal Species

The morpholine scaffold is a well-established pharmacophore in antifungal agents, with drugs like fenpropimorph (B1672530) and amorolfine (B1665469) being notable examples. nih.gov Research has continued to explore novel morpholine derivatives for improved antifungal efficacy.

Silicon-incorporated analogues of known morpholine antifungals have been synthesized and shown to possess potent activity against various human fungal pathogens, including Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. nih.gov One sila-analogue, compound 24 (a fenpropimorph analogue), demonstrated superior fungicidal potential compared to fenpropimorph, fenpropidin, and amorolfine. nih.gov

Novel thiazol-2(3H)-imine derivatives containing a morpholine moiety have also been investigated as antifungal agents. acs.org Compounds 2d and 2e from this series were particularly effective against Candida albicans and Candida parapsilosis, with compound 2e showing activity against C. parapsilosis (MIC50 = 1.23 μg/mL) comparable to ketoconazole. acs.org

Furthermore, a series of (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds displayed moderate to excellent activity against several fungal species. researchgate.net Similarly, novel 1,3-thiazine-2-amines incorporating a morpholine nucleus exhibited a varied range of antifungal activity (MIC values from 6.25–200 μg/mL) against strains of Aspergillus, Mucor, Rhizopus, and Microsporum. tandfonline.com

The following table presents the antifungal activity of selected morpholine analogues:

Table 2: Antifungal Activity of Selected Morpholine Analogues
Compound/Analogue Target Microorganism Activity/MIC Reference
Sila-analogue 24 (fenpropimorph analogue) Candida albicans, C. glabrata, C. tropicalis, Cryptococcus neoformans, Aspergillus niger Superior to fenpropimorph, fenpropidin, and amorolfine nih.gov
Thiazol-2(3H)-imine derivative 2e Candida parapsilosis MIC50: 1.23 μg/mL acs.org
(E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one derivatives Various fungal species Moderate to excellent activity researchgate.net
1,3-thiazine-2-amines with morpholine nucleus Aspergillus, Mucor, Rhizopus, Microsporum species MICs: 6.25–200 μg/mL tandfonline.com

Antiproliferative and Cytotoxic Mechanisms in Cellular Models

The investigation of morpholine-containing compounds has revealed significant potential in the realm of oncology. Researchers have synthesized and evaluated numerous analogues for their ability to inhibit cancer cell growth and induce cell death.

A variety of morpholine derivatives have demonstrated cytotoxic and antiproliferative effects against a range of human cancer cell lines. For instance, a series of morpholine-substituted quinazoline (B50416) derivatives displayed significant cytotoxic activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines. nih.govnih.gov Two compounds in this series, AK-3 and AK-10, were particularly potent, with IC₅₀ values in the low micromolar range. nih.govnih.gov

Similarly, spirooxindole-derived morpholine-fused-1,2,3-triazoles have been synthesized and evaluated for their antiproliferative activity against lung (A549), breast (MCF-7), cervical (HeLa), and prostate (DU-145) cancer cell lines. nih.gov Certain compounds from this series exhibited potent growth inhibition, with IC₅₀ values comparable to the standard chemotherapeutic agents doxorubicin (B1662922) and 5-fluorouracil. nih.gov

Furthermore, a series of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides were designed and showed antiproliferative activities against HCT-116 (colon cancer) and MCF-7 cells. nih.gov Specific analogues within this series demonstrated potent activity against a panel of cancer cell lines including HCT-116, MCF-7, HeLa, U-87 MG (glioblastoma), and A549. nih.gov The cytotoxicity of novel 1-(morpholinomethyl)-3-substituted isatin (B1672199) derivatives has also been investigated, with some showing activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which can also indicate neuronal effects relevant to cancer therapy. researchgate.net

Interactive Table: Antiproliferative Activity of Morpholine Analogues in Cancer Cell Lines

Compound/Series Cancer Cell Line(s) Key Findings Reference(s)
Morpholine-substituted quinazolines (AK-3, AK-10) A549, MCF-7, SHSY-5Y Significant cytotoxic activity with low micromolar IC₅₀ values. nih.govnih.gov
Spirooxindole-derived morpholine-fused-1,2,3-triazoles A549, MCF-7, HeLa, DU-145 Potent growth inhibition, comparable to doxorubicin and 5-fluorouracil. nih.gov
m-(4-morpholino-1,3,5-triazin-2-yl)benzamides HCT-116, MCF-7, HeLa, U-87 MG, A549 Potent antiproliferative activities observed. nih.gov
N'-(Morpholine-4-carbonyloxy)-2-(naphthalen-1-yl) acetimidamide (MCNA) and derivatives HCV replicon-expressing cells Potent antiviral effect on HCV replication. nih.gov

The cytotoxic effects of many morpholine analogues are mediated through the induction of apoptosis, or programmed cell death. Mechanistic studies on morpholine-substituted quinazoline derivatives revealed that they inhibit cell proliferation by arresting the cell cycle in the G1 phase and subsequently inducing apoptosis. nih.govnih.gov

In the case of spirooxindole-derived morpholine-fused-1,2,3-triazoles, treatment of A549 cells led to classic apoptotic morphological changes, including cell shrinkage, nuclear condensation, and fragmentation. nih.gov These compounds were found to arrest the cell cycle in the G2/M phase, collapse the mitochondrial membrane potential, and increase the levels of reactive oxygen species (ROS), all of which are hallmarks of apoptosis. nih.gov

Similarly, Hoechst staining assays indicated that m-(4-morpholino-1,3,5-triazin-2-yl)benzamide derivatives can cause morphological changes and induce apoptosis in HCT-116 cells. nih.gov Further investigation suggested that a compound from this series, T11, can block the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell survival and proliferation. nih.gov Research on morpholine based hydroxylamine (B1172632) analogues also identified a molecule that caused the death of MCF-7 cancer cells through the mechanism of apoptosis. epa.gov

Other Investigated Biological Activities (e.g., Antiviral, Anticonvulsant, Antihyperlipidemic)

The therapeutic potential of morpholine derivatives extends beyond oncology. Various analogues have been investigated for a range of other biological activities.

Antiviral Activity: A library of small molecules was screened for antiviral activity against the Hepatitis C virus (HCV), leading to the identification of four novel compounds that suppressed HCV replication. nih.gov The most potent of these was N'-(Morpholine-4-carbonyloxy)-2-(naphthalen-1-yl) acetimidamide (MCNA), which demonstrated a synergistic effect when combined with interferon. nih.gov Structure-activity relationship studies revealed that the N-(morpholine-4-carbonyloxy) amidine moiety is a key structural element for this antiviral activity. nih.gov Additionally, chalcone (B49325) derivatives containing a morpholine-thiadiazole moiety have shown good antiviral activity against the tobacco mosaic virus (TMV). nih.gov

Anticonvulsant Activity: Synthetic morpholine has been shown to exhibit a dose-dependent antiseizure activity against pentylenetetrazole (PTZ)-induced seizures, suggesting a potential role in the treatment of absence seizures. internationalscholarsjournals.com Novel 1-(morpholinomethyl)-3-substituted isatin derivatives have also been investigated for their antiepileptic activity, with some compounds showing protection in both the MES and scPTZ seizure tests. researchgate.net Furthermore, hybrid compounds with imidazolidin-2,4-dione and morpholine rings have been designed as broad-spectrum anticonvulsants, with some showing efficacy in MES and 6 Hz tests. nih.gov

Antihyperlipidemic Activity: Several studies have highlighted the potential of morpholine derivatives in managing hyperlipidemia. A series of 2-biphenylyl morpholine derivatives were found to inhibit lipid peroxidation and demonstrate significant hypocholesterolemic and hypolipidemic effects in animal models. acs.orgacs.org Another study reported on antihyperlipidemic morpholine derivatives with antioxidant activity that suppress cholesterol biosynthesis. nih.gov Thiomorpholine derivatives, which are structurally similar to morpholines, have also been synthesized and shown to decrease triglyceride, total cholesterol, and low-density lipoprotein levels. nih.gov

Interactive Table: Other Biological Activities of Morpholine Analogues

Biological Activity Compound/Series Key Findings Reference(s)
Antiviral N'-(Morpholine-4-carbonyloxy)-2-(naphthalen-1-yl) acetimidamide (MCNA) Potent suppression of HCV replication. nih.gov
Antiviral Chalcone derivatives with morpholine-thiadiazole Good activity against tobacco mosaic virus (TMV). nih.gov
Anticonvulsant Synthetic Morpholine Dose-dependent antiseizure activity against PTZ-induced seizures. internationalscholarsjournals.com
Anticonvulsant 1-(morpholinomethyl)-3-substituted isatin derivatives Protection in MES and scPTZ seizure tests. researchgate.net
Anticonvulsant Imidazolidin-2,4-dione and morpholine hybrids Broad-spectrum anticonvulsant activity in MES and 6 Hz tests. nih.gov
Antihyperlipidemic 2-biphenylyl morpholine derivatives Inhibition of lipid peroxidation and significant hypocholesterolemic/hypolipidemic effects. acs.orgacs.org
Antihyperlipidemic Antihyperlipidemic morpholine derivatives Suppression of cholesterol biosynthesis. nih.gov

Structure Activity Relationship Sar Studies of 2 4 Benzylmorpholin 2 Yl Ethanamine Derivatives

Impact of Substitutions on the Benzyl (B1604629) Moiety on Biological Activity

The benzyl group attached to the morpholine (B109124) nitrogen plays a pivotal role in the interaction of these derivatives with their biological targets. Modifications to the aromatic ring of this moiety can significantly alter the compound's activity. The nature, position, and size of substituents on the benzyl ring can influence electronic properties, lipophilicity, and steric interactions within the receptor binding pocket.

For instance, in studies of related N-benzyl derivatives, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring has been shown to modulate biological activity. researchgate.net The position of these substituents (ortho, meta, or para) is also critical, as it dictates the spatial arrangement of the functional groups and their ability to form key interactions, such as hydrogen bonds or hydrophobic contacts, with the target protein. Research on other benzyl-containing compounds has demonstrated that even subtle changes, like the addition of a fluorine atom, can significantly impact inhibitory potency. mdpi.com

Table 1: Impact of Benzyl Moiety Substitutions on Biological Activity (Hypothetical Data)

Compound Substitution on Benzyl Ring Position Biological Activity (IC₅₀, nM)
1a H - 50
1b 4-F para 25
1c 2-F ortho 75
1d 4-OCH₃ para 40
1e 4-Cl para 30

Role of the Ethanamine Side Chain Length and Substitution Patterns

The ethanamine side chain extending from the C2 position of the morpholine ring is another critical determinant of biological activity. Its length, flexibility, and the presence of substituents on the amine group are key factors in optimizing interactions with the target. The primary amine is often a crucial site for forming hydrogen bonds or ionic interactions with acidic residues in the binding pocket.

Studies on analogous structures have shown that altering the length of the alkyl chain connecting the heterocyclic ring to the terminal amine can significantly impact potency. A two-carbon (ethanamine) linker often proves to be optimal, providing the ideal distance for the amine to reach its interaction point without introducing excessive flexibility, which could be entropically unfavorable. N-alkylation or N-acylation of the terminal amine can also have a profound effect, sometimes leading to a switch from agonist to antagonist activity or altering the selectivity profile.

Influence of Morpholine Ring Substituents on Activity Profile

The morpholine ring itself is not merely a passive scaffold; substitutions on the ring can fine-tune the molecule's properties and biological activity. nih.gove3s-conferences.org The introduction of substituents at various positions on the morpholine ring can alter its conformation and its interactions with the surrounding environment. nih.gov The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, a key interaction for many biological targets. nih.gov

For example, the placement of small alkyl groups on the carbon atoms of the morpholine ring can introduce steric constraints that favor a particular conformation, leading to enhanced binding affinity. The inherent pKa of the morpholine nitrogen, which is crucial for its interaction with biological targets, can also be modulated by the electronic effects of nearby substituents. nih.gov

Table 2: Influence of Morpholine Ring Substituents on Activity (Hypothetical Data)

Compound Substitution on Morpholine Ring Position Biological Activity (IC₅₀, nM)
2a H - 50
2b 3-CH₃ C3 60
2c 5-CH₃ C5 45
2d 3,5-di-CH₃ C3, C5 35

Stereochemical Implications in Receptor Binding and Biological Efficacy

Chirality is a fundamental aspect of the SAR of 2-(4-benzylmorpholin-2-yl)ethanamine derivatives. The stereocenter at the C2 position of the morpholine ring means that the compound can exist as two enantiomers (R and S). These enantiomers can exhibit significantly different biological activities and potencies due to the three-dimensional nature of receptor binding sites. nih.gov

Design Principles for Enhanced Target Selectivity and Potency

The culmination of SAR studies provides a set of design principles for creating more potent and selective derivatives of this compound. To enhance potency, medicinal chemists can focus on optimizing the substitutions on the benzyl moiety to maximize favorable interactions with the target. This might involve incorporating groups that can form additional hydrogen bonds or hydrophobic interactions.

To improve selectivity for a specific target over others, a detailed understanding of the differences in the binding pockets of related receptors or enzymes is essential. By exploiting these differences, substituents can be introduced that are sterically or electronically favored by the desired target but disfavored by off-targets. For instance, a bulkier substituent on the benzyl ring might be accommodated by the target receptor but clash with the binding site of a related receptor. Furthermore, rigidifying the structure, for example by introducing cyclic constraints on the ethanamine side chain, can reduce conformational flexibility and lock the molecule into its bioactive conformation, often leading to increased potency and selectivity.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes for Structural Diversity

The exploration of the full potential of 2-(4-Benzylmorpholin-2-yl)ethanamine is contingent on the ability to generate a diverse library of analogues. Future research should focus on developing modular and efficient synthetic strategies to access structurally varied compounds.

Recent advances in the synthesis of substituted morpholines provide a roadmap for this endeavor. For instance, methods for creating polysubstituted, conformationally rigid morpholines have been developed, which could be adapted to introduce substituents at various positions on the morpholine (B109124) ring of the title compound. acs.org Such modifications are valuable tools in drug development for fine-tuning ligand-receptor interactions. acs.org The development of sp3-rich molecular scaffolds incorporating morpholine rings also presents an exciting avenue, as these three-dimensional structures are attractive starting points for drug discovery programs targeting novel biological space. chemrxiv.org

A key objective would be to develop synthetic routes that allow for late-stage functionalization. This approach would enable the rapid generation of a library of derivatives from a common intermediate, which is crucial for establishing structure-activity relationships (SAR). nih.gov Strategies could be explored for modifying the benzyl (B1604629) group, the ethanamine side chain, and the morpholine core itself. For example, replacing the benzyl group with other aromatic or heterocyclic moieties could profoundly impact biological activity. Similarly, homologation or branching of the ethanamine chain could influence target engagement and selectivity.

Table 1: Potential Synthetic Strategies for Structural Diversification

Strategy Description Potential Outcome Reference
Ring Opening of Oxazetidines Utilizes the ring opening of a 2-tosyl-1,2-oxazetidine with nucleophiles to construct highly substituted and conformationally rigid morpholines. Introduction of substituents at the 2- and 3-positions of the morpholine ring, enhancing conformational constraint. acs.org
Amino Acid-Based Synthesis Employs amino acids as starting materials to produce morpholine-2,5-diones, which can serve as versatile intermediates for further elaboration. Access to chiral morpholine scaffolds derived from the natural amino acid pool. nih.gov
Spiroacetal Scaffold Assembly A multi-step synthesis to create complex sp3-rich scaffolds containing two morpholine rings within a spiroacetal framework. Generation of structurally novel and dissimilar compounds that occupy a unique chemical space. chemrxiv.org
Functionalization of Pre-formed Rings Focuses on the chemical modification of the existing morpholine ring or its substituents, providing an update on synthetic strategies. Efficiently creates libraries of bioactive molecules for drug discovery projects. nih.gov

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to guide the rational design of this compound derivatives. Future work should leverage advanced computational methods to predict the properties and biological activities of novel analogues before their synthesis, thereby saving time and resources.

Molecular docking and molecular dynamics (MD) simulations can be used to model the interactions of these compounds with potential biological targets. mdpi.com For example, if a target protein is identified, docking studies can predict the binding poses of various derivatives, and MD simulations can assess the stability of the ligand-protein complexes over time. mdpi.com This approach has been successfully used for other morpholine-containing compounds to identify promising candidates. mdpi.com

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed once an initial dataset of active and inactive compounds is generated. QSAR models can identify the key structural features that correlate with biological activity, providing valuable insights for the design of more potent and selective compounds. Another important area is the computational prediction of pharmacokinetic properties, such as pKa. The pKa of the amine groups is critical for target binding and cell permeability. nih.gov Computational methods can accurately predict these values, helping to design molecules with optimal physicochemical profiles for specific biological environments, such as the slightly acidic milieu of inflamed tissues. nih.gov

Table 2: Computational Methods for Predictive Modeling

Method Application Purpose Reference
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor. To identify potential binding modes and guide the design of derivatives with improved target affinity. mdpi.com
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules over time. To assess the stability of ligand-protein complexes and understand the dynamic nature of the interaction. mdpi.com
pKa Prediction Calculates the acid dissociation constant of ionizable groups. To optimize the ionization state of the molecule for improved target engagement and membrane permeability under specific physiological pH conditions. nih.gov
QSAR Correlates variations in chemical structure with changes in biological activity. To build predictive models that guide the synthesis of more potent and selective analogues. nih.gov

Exploration of Undiscovered Biological Targets and Mechanisms

The morpholine scaffold is a component of numerous approved drugs, particularly those targeting the central nervous system (CNS) and those with antifungal activity. acs.orgwikipedia.org This suggests that this compound and its derivatives could have a range of undiscovered biological activities.

A primary future direction is to screen a library of analogues against a broad panel of biological targets. The morpholine ring is known to improve CNS-relevant properties, suggesting that targets within the brain, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, could be fruitful areas of investigation. acs.org The structural similarity of the core scaffold to known anticancer agents also warrants exploration of its potential in oncology. acs.orgnih.gov Morpholine derivatives have been investigated as inhibitors of mTOR and as agents that bind to DNA. mdpi.comacs.org

The primary amine of this compound is a key functional group that can participate in crucial interactions with biological targets. nih.gov Its basicity and nucleophilicity allow it to form salt bridges and hydrogen bonds, which are often critical for molecular recognition. nih.govmdpi.com The allylamine (B125299) class of antifungals, for example, works by inhibiting squalene (B77637) epoxidase, a key enzyme in ergosterol (B1671047) synthesis. wikipedia.org It would be valuable to investigate whether derivatives of this compound could act on similar enzyme targets in fungi or other organisms.

Integration with Chemical Biology Tools for Mechanistic Elucidation

To understand the mechanism of action of any new bioactive compound, it is essential to identify its direct molecular targets. Chemical biology provides a suite of powerful tools for this purpose, and future research should focus on integrating these technologies with the this compound scaffold.

The primary amine on the ethanamine side chain is an ideal handle for chemical modification. acs.org It can be derivatized to incorporate bioorthogonal tags, such as alkynes or azides, which allow for "click chemistry" ligation to reporter molecules for visualization or affinity purification. nih.gov This would enable activity-based protein profiling (ABPP) experiments, a powerful method for identifying enzyme targets in complex biological systems. nih.gov

Another powerful technique is photoaffinity labeling. A photoreactive group, such as a diazirine or benzophenone, could be appended to the scaffold. Upon photoactivation, this group forms a covalent bond with the nearest interacting protein, allowing for the unambiguous identification of the direct binding partner. The development of such probes would be a significant step towards elucidating the molecular mechanisms of any observed biological activity. acs.org

Application in Chemical Probe Development

A well-characterized chemical probe is an invaluable tool for studying the function of a specific protein in cells and organisms. This compound could serve as an excellent starting point for the development of such probes. A good chemical probe must be potent, selective, and cell-permeable, and it should engage its target via a well-understood mechanism.

The development of a chemical probe would involve an iterative process of design, synthesis, and testing. Guided by the computational modeling and SAR studies described above, derivatives would be optimized for high affinity and selectivity for a chosen biological target. The primary amine offers a convenient point for attaching a linker to a solid support for affinity chromatography-based target identification or for introducing reporter groups. acs.orgnih.gov

The ultimate goal would be to develop a covalent probe by incorporating a "warhead" or reactive group into the molecule. nih.gov This reactive group would form a specific covalent bond with a nucleophilic amino acid residue (like cysteine or lysine) on the target protein, providing a powerful tool for functional studies and target validation. nih.gov The creation of a suite of such probes derived from the this compound scaffold could significantly advance our understanding of various biological pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(4-Benzylmorpholin-2-yl)ethanamine?

  • Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, intermediates like 4-benzylmorpholine derivatives (e.g., 2-(4-Benzylmorpholin-2-yl)acetic acid [CAS 146944-27-6]) can serve as precursors. Reaction optimization may involve catalytic hydrogenation or use of coupling agents like EDCI/HOBt. Purification typically employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization .
  • Key Data :

IntermediateCAS RNPurityReference
4-Benzylmorpholine-3-carboxylic acid1219426-63-7>97%

Q. How is structural characterization performed for this compound?

  • Methodology : Use a combination of ¹H/¹³C NMR (to confirm morpholine ring substitution and benzyl/ethylamine groups), FT-IR (to identify amine and ether functional groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (e.g., using SHELX programs) resolves stereochemistry and crystal packing .

Q. What are the solubility and stability profiles of this compound?

  • Methodology : Solubility is tested in solvents (e.g., DMSO, ethanol, water) via gravimetric analysis. Stability studies under varying pH (2–12) and temperatures (4°C, 25°C, 40°C) are conducted using HPLC to monitor degradation over 14 days. Store at 2–8°C in inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can researchers address discrepancies in receptor binding assay data for this compound?

  • Methodology : Contradictions may arise from assay conditions (e.g., pH, buffer composition) or receptor subtype specificity. Perform competitive binding assays (using radiolabeled ligands like [³H]LSD for 5-HT₂A receptors) with rigorous controls. Validate results across multiple cell lines (e.g., HEK293 vs. CHO-K1) and apply statistical models (e.g., Hill equation for cooperative binding) .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodology : Use molecular docking (AutoDock Vina) to assess affinity for cytochrome P450 enzymes (CYP3A4, CYP2D6) and physicochemical modeling (SwissADME) to predict logP (lipophilicity), blood-brain barrier permeability, and metabolic stability. Compare with experimental data from hepatic microsome assays .

Q. How does structural modification of the benzyl or morpholine group alter bioactivity?

  • Methodology : Synthesize analogs (e.g., replacing benzyl with fluorobenzyl or modifying morpholine ring substituents). Test in vitro for functional activity (e.g., cAMP accumulation for GPCRs) and correlate with QSAR models (using descriptors like polar surface area and H-bond donors). Publish results in scaffold-activity matrices .

Analytical Challenges & Solutions

Q. What techniques resolve co-elution issues in HPLC analysis of this compound?

  • Methodology : Optimize mobile phase (e.g., acetonitrile/ammonium formate gradient) or switch to UHPLC-MS/MS with a chiral column (e.g., Chiralpak IG-3) to separate enantiomers. Use diode-array detection (DAD) for purity assessment (>99%) .

Q. How is metabolic profiling conducted for this compound?

  • Methodology : Incubate with liver microsomes (human/rat), extract metabolites via SPE, and analyze with LC-QTOF-MS . Identify phase I/II metabolites (e.g., N-dealkylation, glucuronidation) using software (e.g., MetabolitePilot). Compare fragmentation patterns with reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.